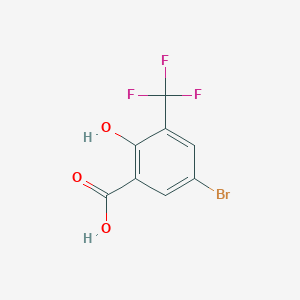

![molecular formula C22H36N4O9 B1283738 (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1283738.png)

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ac-VEID-CHO, también conocido como acetil-Val-Glu-Ile-Asp-aldehído, es un compuesto orgánico sintético que funciona como un inhibidor de las enzimas caspasa derivado de péptidos. Las caspasas son una familia de proteasas de cisteína involucradas en la apoptosis (muerte celular programada) y la inflamación. Ac-VEID-CHO inhibe específicamente la caspasa-6, la caspasa-3 y la caspasa-7, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en estudios relacionados con enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Huntington .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ac-VEID-CHO implica el método de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de resina: El aminoácido inicial se une a una resina sólida.

Desprotección: Se elimina el grupo protector del aminoácido para permitir la adición del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido, protegido en su grupo amino, se activa y se acopla a la cadena peptídica creciente.

Repetición: Se repiten los pasos 2 y 3 hasta que se obtiene la secuencia peptídica deseada.

Escisión y desprotección: El péptido completado se escinde de la resina y se eliminan todos los grupos protectores.

Métodos de producción industrial

La producción industrial de Ac-VEID-CHO sigue principios similares a la síntesis de laboratorio, pero a una escala mayor. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia. El proceso implica medidas rigurosas de control de calidad para garantizar la pureza y la actividad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Ac-VEID-CHO se somete principalmente a reacciones de inhibición con enzimas caspasa. Forma un enlace covalente con el residuo de cisteína catalítica en el sitio activo de la enzima, inhibiendo así su actividad.

Reactivos y condiciones comunes

Reactivos: La síntesis de Ac-VEID-CHO implica aminoácidos con grupos protectores, reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y agentes desprotectores como el ácido trifluoroacético (TFA).

Condiciones: Las reacciones se llevan a cabo típicamente en condiciones anhidras para evitar la hidrólisis y en presencia de gases inertes como el nitrógeno para evitar la oxidación.

Productos principales

El producto principal de la síntesis es el propio Ac-VEID-CHO, que se obtiene después de los pasos finales de desprotección y escisión. La pureza del producto es crucial para su eficacia como inhibidor de la caspasa .

Aplicaciones Científicas De Investigación

Ac-VEID-CHO tiene varias aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar los mecanismos de inhibición de la caspasa y desarrollar nuevos inhibidores.

Biología: Se emplea en biología celular para investigar el papel de las caspasas en la apoptosis y otros procesos celulares.

Medicina: Se utiliza en la investigación de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Huntington, donde la actividad de la caspasa está implicada en la progresión de la enfermedad.

Industria: Se aplica en el desarrollo de agentes terapéuticos dirigidos a las vías relacionadas con la caspasa .

Mecanismo De Acción

Ac-VEID-CHO ejerce sus efectos uniéndose al sitio activo de las enzimas caspasa. El grupo aldehído de Ac-VEID-CHO forma un enlace covalente con el residuo de cisteína catalítica en el sitio activo de la enzima. Esta interacción inhibe la capacidad de la enzima para escindir sus sustratos, evitando así la ejecución de la apoptosis. La inhibición es selectiva para la caspasa-6, la caspasa-3 y la caspasa-7, con diferentes grados de potencia .

Comparación Con Compuestos Similares

Compuestos similares

Ac-DEVD-CHO: Un inhibidor específico de la caspasa-3.

Z-VAD-FMK: Un inhibidor de la caspasa de amplio espectro.

Q-VD-OPh: Un inhibidor irreversible de la pan-caspasa.

Singularidad

Ac-VEID-CHO es único en su inhibición selectiva de la caspasa-6, la caspasa-3 y la caspasa-7. Su especificidad lo hace particularmente útil en estudios donde se requiere la inhibición selectiva de estas caspasas. A diferencia de los inhibidores de amplio espectro, Ac-VEID-CHO permite investigaciones más específicas sobre los roles de caspasas específicas .

Propiedades

Fórmula molecular |

C22H36N4O9 |

|---|---|

Peso molecular |

500.5 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |

Clave InChI |

KYUFGGNCJRWMDN-GOYXDOSHSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Secuencia |

VEID |

Sinónimos |

Ac-VEID-CHO acetyl-Val-Ile-Asp-aldehyde acetyl-valyl-isoleucyl-aspartyl-aldehyde VEID-CHO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)